

Application Notes and Protocols: 2''-O-Galloylmyricitrin as a Reference Standard in Chromatography

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Compound of Interest

Compound Name: 2''-O-Galloylmyricitrin

Cat. No.: B2444155

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Abstract

This document provides detailed application notes and protocols for the use of **2''-O-Galloylmyricitrin** as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of flavonoids and other natural products.

Introduction

2''-O-Galloylmyricitrin, also known as Desmanthin-1, is a flavonoid and a galloyl ester of myricitrin. It is a naturally occurring compound found in various plant species, including *Impatiens balsamina* and *Combretum affinis laxum*. As a member of the flavonol subclass of flavonoids, **2''-O-Galloylmyricitrin** exhibits significant biological activities, including antioxidant and anti-inflammatory properties. Its well-defined chemical structure and high purity make it an excellent candidate for use as a reference standard in chromatographic analyses. A reliable reference standard is crucial for the accurate identification and quantification of this and related compounds in plant extracts, herbal medicines, and other complex matrices.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical method development.

Table 1: Physicochemical Data of **2"-O-Galloylmyricitrin**

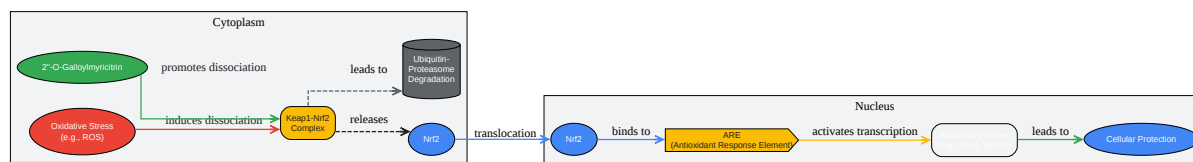
| Property | Value | Reference/Source |
|-------------------|---|--|
| Chemical Name | [(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate | Alfa Chemistry[1] |
| Synonyms | Desmanthin-1 | MedChemExpress[2][3] |
| CAS Number | 56939-52-7 | MedChemExpress[2][3] |
| Molecular Formula | C ₂₈ H ₂₄ O ₁₆ | MedChemExpress[2][3] |
| Molecular Weight | 616.48 g/mol | MedChemExpress[2][3] |
| Appearance | Yellow powder | Alfa Chemistry[1] |
| Purity | ≥98% (by HPLC) | MySkinRecipes[4][5], Lifeasible[6] |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. | BioCrick[7] (for 3"-O-Galloylmyricitrin) |
| Storage | Store at -20°C in a dry, dark place. | BioCrick[7] (for 3"-O-Galloylmyricitrin) |

Note: Quantitative solubility and stability data are not readily available in the literature. It is recommended that the user performs solubility and stability studies as part of their method validation.

Biological Activity and Signaling Pathway

2''-O-Galloylmyricitrin, as a flavonoid, is known for its potent antioxidant properties.

Flavonoids, including the structurally related myricetin and quercetin galloyl derivatives, have been shown to exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).



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Nrf2 Signaling Pathway Activation

Experimental Protocols

The following protocols provide a starting point for the chromatographic analysis of **2''-O-Galloylmyricitrin**. Method optimization and validation are recommended for specific applications.

Standard Stock Solution Preparation

- Accurately weigh approximately 5.0 mg of **2''-O-Galloylmyricitrin** reference standard.
- Dissolve the standard in a suitable solvent (e.g., methanol or DMSO) in a 5.0 mL volumetric flask.

- Sonicate for 10 minutes to ensure complete dissolution.
- Bring the solution to volume with the same solvent to obtain a stock solution of approximately 1.0 mg/mL.
- Store the stock solution at -20°C in a dark, airtight container.

HPLC Method for Quantification

This method is adapted from a validated procedure for the simultaneous analysis of flavonoids, including **2''-O-Galloylmyricitrin** (desmanthin-1).[\[10\]](#)

Table 2: HPLC Method Parameters

| Parameter | Condition |
|----------------------|---|
| Instrument | HPLC system with a UV-Vis detector |
| Column | Shiseido Capcell PAK C18 (5 µm, 4.6 mm × 250 mm) |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol:Acetonitrile (60:40, v/v) with 0.05% TFA |
| Gradient | 0-35 min, 15-65% B; 35-40 min, 65% B; 40-42 min, 65-100% B; 42-46 min, 100% B; 46-49 min, 100-15% B; 49-55 min, 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |

Procedure:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
- Prepare sample solutions by extracting the matrix of interest with a suitable solvent and diluting as necessary.
- Filter all solutions through a 0.45 µm syringe filter before injection.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Quantify **2"-O-Galloylmyricitrin** in the samples by comparing their peak areas to the calibration curve.

Proposed UPLC-MS/MS Method for High-Sensitivity Quantification

This proposed method is based on established UPLC-MS/MS protocols for the analysis of flavonoids and galloyl derivatives.[\[2\]](#)[\[7\]](#)[\[11\]](#)

Table 3: Proposed UPLC-MS/MS Method Parameters

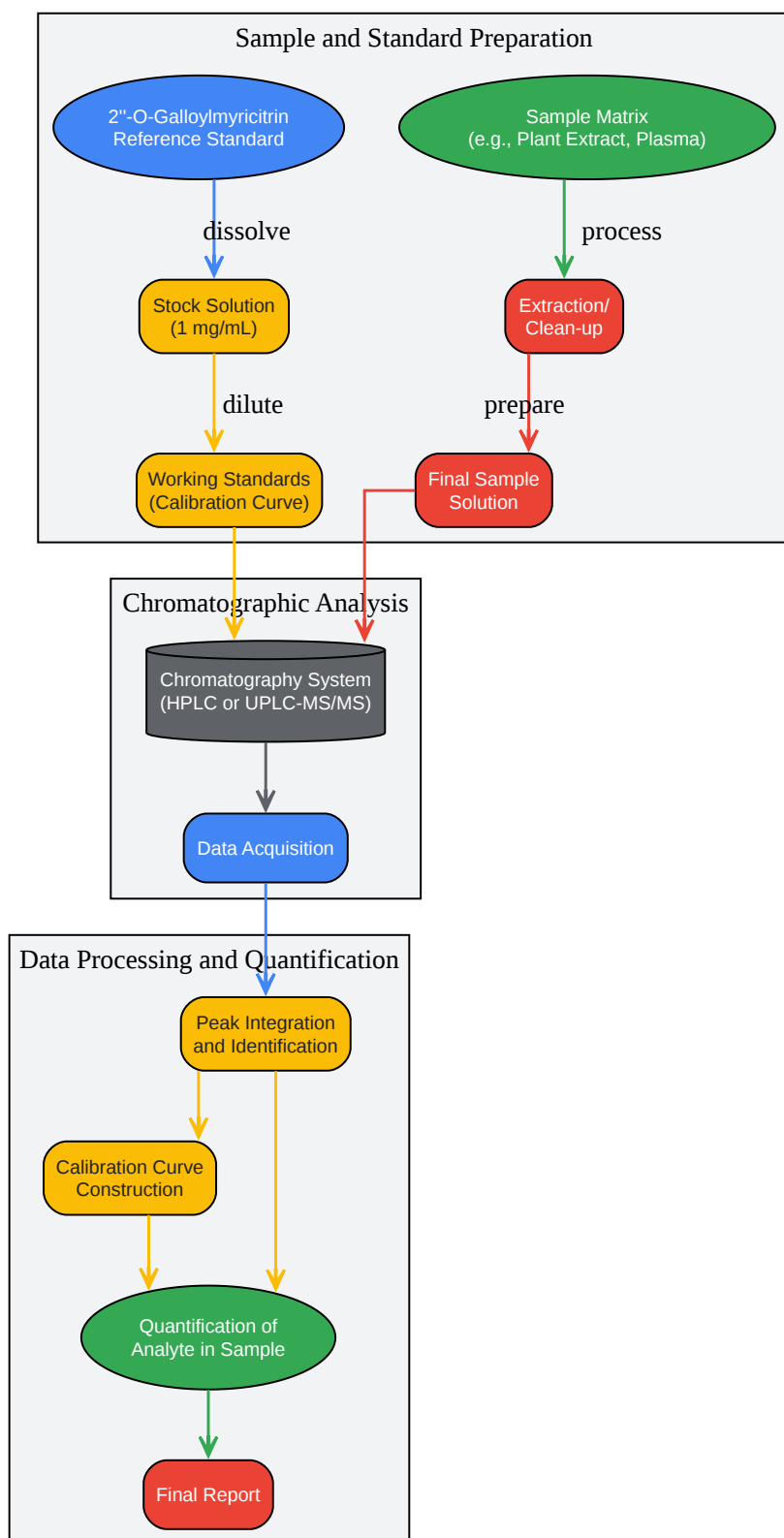
| Parameter | Condition |
|--------------------|--|
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Column | Acquity UPLC BEH C18 (1.7 μ m, 2.1 mm \times 50 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | To be optimized, a starting point could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 μ L |
| Ionization Mode | Negative ESI |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusing a standard solution. A potential transition could be based on the precursor ion $[M-H]^-$ at m/z 615.5 and a characteristic fragment ion. |

Procedure:

- Optimize MS/MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of **2"-O-Galloylmyricitrin**.
- Develop and validate the UPLC-MS/MS method according to relevant guidelines (e.g., ICH), including specificity, linearity, range, accuracy, precision, and stability.
- Prepare calibration standards and quality control (QC) samples in a matrix that matches the samples to be analyzed.

- Process samples, including appropriate extraction and clean-up steps (e.g., protein precipitation for plasma samples, solid-phase extraction for plant extracts).
- Analyze the samples and quantify **2"-O-Galloylmyricitrin** using the validated method.

Experimental Workflows



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General Chromatographic Workflow

Conclusion

2"-O-Galloylmyricitrin is a valuable reference standard for the chromatographic analysis of flavonoids in various matrices. The provided HPLC and proposed UPLC-MS/MS methods offer robust starting points for the accurate and sensitive quantification of this compound. Adherence to good laboratory practices, including comprehensive method validation, is essential for obtaining reliable and reproducible results.

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